

A Comprehensive Technical Guide to 3,5-Dimethylbenzohydrazide

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Compound of Interest

Compound Name: 3,5-Dimethylbenzohydrazide

Cat. No.: B1275704

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzohydrazide is a chemical compound belonging to the benzohydrazide class. This technical guide provides an in-depth overview of its core chemical properties, synthesis, and known biological activities. The document summarizes key quantitative data in tabular format, presents detailed experimental protocols, and visualizes relevant chemical and biological pathways using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Chemical Information

3,5-Dimethylbenzohydrazide is a derivative of benzoic acid and hydrazine. Its fundamental chemical properties are summarized below.

Chemical Identity and Properties

Property	Value	Reference
CAS Number	27389-49-7	[1][2]
Molecular Formula	C9H12N2O	[1]
Molecular Weight	164.2 g/mol	[1]
Synonyms	Benzoic acid, 3,5-dimethyl-, hydrazide	[1]

Chemical Structure

The structure of **3,5-Dimethylbenzohydrazide** consists of a benzene ring substituted with two methyl groups at positions 3 and 5, and a hydrazide group.

Caption: Chemical structure of 3,5-Dimethylbenzohydrazide.

Synthesis of 3,5-Dimethylbenzohydrazide

The synthesis of **3,5-Dimethylbenzohydrazide** typically involves the reaction of a 3,5-dimethylbenzoyl derivative with hydrazine. A common precursor is 3,5-dimethylbenzoic acid, which is an important intermediate in the synthesis of various chemicals, including pesticides. [3]

Experimental Protocol: General Synthesis

A general method for synthesizing benzohydrazides involves the reaction of a methyl benzoate with hydrazine hydrate.[4] This can be adapted for **3,5-Dimethylbenzohydrazide**.

Materials:

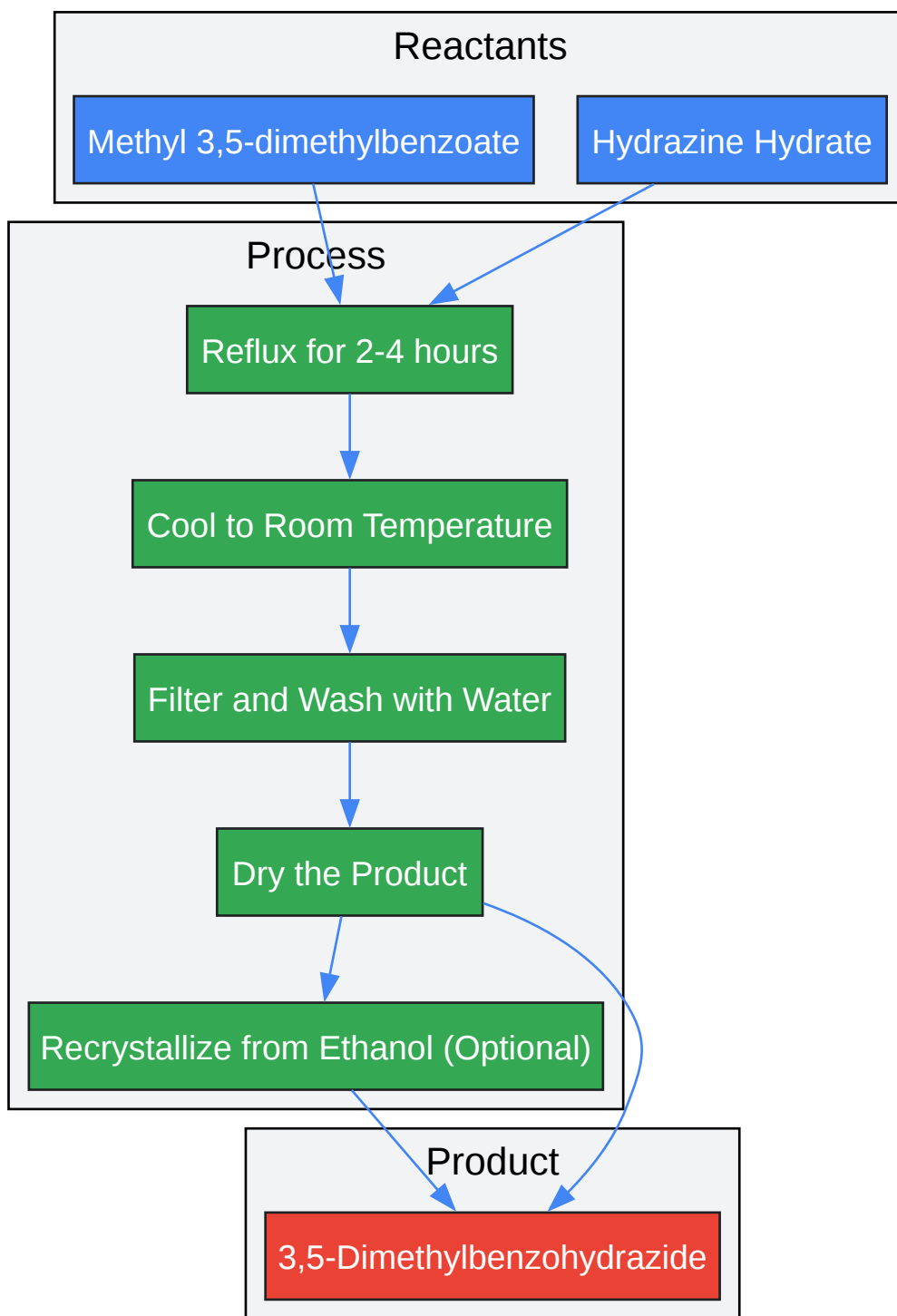
- Methyl 3,5-dimethylbenzoate
- Hydrazine hydrate
- Ethanol (optional, as a solvent)
- Reflux apparatus

- Filtration equipment

Procedure:

- A mixture of methyl 3,5-dimethylbenzoate (1 mole equivalent) and hydrazine hydrate (1.2 mole equivalents) is prepared in a round-bottom flask.[\[4\]](#)
- The mixture is refluxed for approximately 2-4 hours.[\[4\]](#)
- The reaction progress can be monitored using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The resulting white precipitate of **3,5-Dimethylbenzohydrazide** is collected by filtration.
- The precipitate is washed thoroughly with water and dried.[\[4\]](#)
- For higher purity, the product can be recrystallized from ethanol.[\[4\]](#)

Synthesis Workflow for 3,5-Dimethylbenzohydrazide



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Caption: Synthesis workflow for **3,5-Dimethylbenzohydrazide**.

Biological Activity and Applications

Benzohydrazides are a class of compounds known for their wide range of biological activities. [4] Derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[4][5] While specific data on **3,5-Dimethylbenzohydrazide** is limited in the provided search results, the broader class suggests its potential for further investigation in drug discovery.

- **Antimicrobial Activity:** Many benzohydrazide derivatives have been screened for their effectiveness against various bacterial and fungal strains.[5]
- **Anticancer Potential:** Certain benzohydrazide compounds have demonstrated potent anticancer activities, with some being effective at nanomolar concentrations.[4] For instance, some derivatives have been investigated as EGFR kinase inhibitors.[6]
- **Enzyme Inhibition:** Modified benzohydrazides have been synthesized and evaluated as inhibitors for enzymes like enoyl ACP reductase and DHFR, which are targets for antitubercular drugs.[7]

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is a general method to assess the antioxidant potential of synthesized benzohydrazide compounds.

Materials:

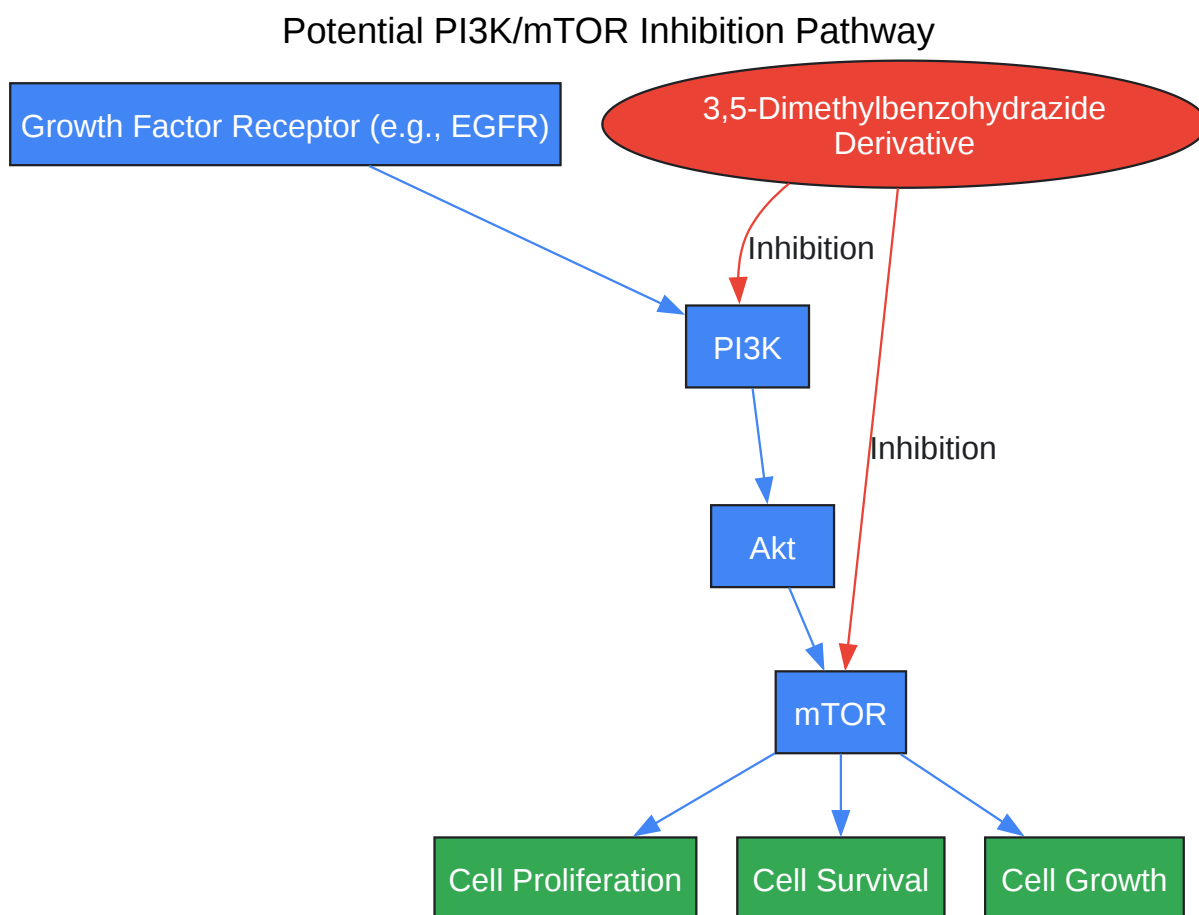
- Synthesized **3,5-Dimethylbenzohydrazide**
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Methanol
- Ascorbic acid (as a standard)
- UV-Vis Spectrophotometer

Procedure:

- Prepare stock solutions of the test compound (**3,5-Dimethylbenzohydrazide**) and ascorbic acid in methanol at various concentrations.
- In a set of test tubes, add a fixed volume of the DPPH solution.
- Add varying concentrations of the test compound or standard to the test tubes.
- The mixture is shaken and allowed to stand in the dark for 30 minutes.
- The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
- The percentage of scavenging activity is calculated using the formula: % Scavenging = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
- Compounds with lower absorbance values are considered to have higher free radical scavenging activities.

Potential Signaling Pathways

Given that some benzohydrazide derivatives act as inhibitors of key signaling proteins in cancer, it is plausible that **3,5-Dimethylbenzohydrazide** or its derivatives could be designed to target similar pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.[8]



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Caption: Potential PI3K/mTOR inhibition pathway for a derivative.

Conclusion

3,5-Dimethylbenzohydrazide, identified by CAS number 27389-49-7, is a member of the versatile benzohydrazide family of compounds.[1] While detailed studies on this specific molecule are not extensively covered in the initial search, the well-documented biological activities of related benzohydrazides suggest its potential as a scaffold for developing new therapeutic agents. The provided synthesis and screening protocols offer a starting point for further research into its chemical and biological properties. Future investigations could focus on

synthesizing a library of derivatives and evaluating their efficacy in various disease models, particularly in oncology and microbiology.

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